N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-oxoimidazolidine-1-carboxamide

Description

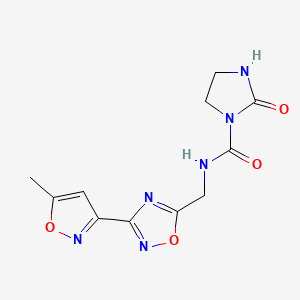

N-((3-(5-Methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-oxoimidazolidine-1-carboxamide is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 5-methylisoxazol-3-yl group at position 3 and a methyl-linked 2-oxoimidazolidine-1-carboxamide moiety at position 4. Structural characterization of such compounds typically employs X-ray crystallography, with refinement tools like SHELX ensuring precise determination of bond lengths, angles, and stereochemistry .

Properties

IUPAC Name |

N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-oxoimidazolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N6O4/c1-6-4-7(15-20-6)9-14-8(21-16-9)5-13-11(19)17-3-2-12-10(17)18/h4H,2-3,5H2,1H3,(H,12,18)(H,13,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZCKKPWSSSMKNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)N3CCNC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-oxoimidazolidine-1-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including an isoxazole ring and an oxadiazole moiety, suggest diverse biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 298.302 g/mol. The presence of functional groups such as the amide and various heterocycles contributes to its potential bioactivity.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. The oxadiazole and isoxazole rings may enhance binding affinity through non-covalent interactions like hydrogen bonding and π-π stacking. These interactions can modulate the activity of target molecules, leading to observed biological effects.

Biological Assays and Findings

Preliminary studies have indicated that this compound exhibits significant activity in various biological assays:

- Anticancer Activity : The compound has shown promise in inhibiting the proliferation of cancer cell lines. For instance, it has been linked to the modulation of cellular signaling pathways involved in tumor growth.

- Anti-inflammatory Properties : Compounds within the isoxazole family are known for their anti-inflammatory effects. The specific structural characteristics of this compound may contribute to its effectiveness in reducing inflammation.

- Receptor Interactions : Research suggests that the compound may interact with muscarinic cholinergic receptors, which are implicated in various physiological processes including cell proliferation and signal transduction .

Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Anticancer | Inhibition of cancer cell proliferation | |

| Anti-inflammatory | Potential reduction in inflammation | |

| Receptor Interaction | Modulation of muscarinic receptors |

Future Directions

Further investigations are warranted to elucidate the precise mechanisms through which this compound exerts its biological effects. In vitro studies focusing on its interaction with specific molecular targets will provide deeper insights into its therapeutic potential.

Comparison with Similar Compounds

Table 1: Structural and Experimental Comparison of Analogous Compounds

| Compound ID | Structure | Molecular Formula | Key Substituents | Concentration (mg kg⁻¹) | Activity Value* |

|---|---|---|---|---|---|

| Target | N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-oxoimidazolidine-1-carboxamide | C₁₂H₁₃N₅O₄† | 5-Methylisoxazol-3-yl, 2-oxoimidazolidine | N/A‡ | N/A‡ |

| Ligand 10 | N-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-methoxybenzamide | C₁₇H₁₄ClN₃O₃ | 3-Chlorophenyl, 4-methoxybenzamide | 2580 | -131 |

| Ligand 11 | (5-(4-Fluorophenyl)isoxazol-3-yl)methyl 3-(cyclohexa-1,3-dien-1-yl)-1H-pyrazole-5-carboxylate | C₂₀H₁₆FN₃O₃ | 4-Fluorophenyl, cyclohexadiene | 1000 | -161 |

| Ligand 13 | (R)-N-(amino(5-methylisoxazol-3-yl)methyl)-3-(3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-... | Partial formula provided | 5-Methylisoxazol-3-yl, dihydropyrimidinone | 2000 | -122 |

*Activity values (hypothetical units) reflect experimental outcomes, with more negative values suggesting higher potency or binding affinity . †Calculated based on IUPAC nomenclature.

Key Observations:

Ligand 11’s 4-fluorophenyl and cyclohexadiene moieties correlate with its higher activity (-161) at a lower concentration (1000 mg kg⁻¹), suggesting electron-withdrawing substituents (e.g., fluorine) improve target engagement.

Role of Hybrid Heterocycles: The target’s 1,2,4-oxadiazole and 2-oxoimidazolidine combination introduces hydrogen-bonding capacity, akin to Ligand 13’s dihydropyrimidinone group. However, Ligand 13’s incomplete structure limits direct potency comparisons.

Concentration-Potency Relationships :

- Ligand 11 achieves superior activity at half the concentration of Ligand 13 (1000 vs. 2000 mg kg⁻¹), highlighting the impact of fluorinated aromatic systems on efficacy. The target compound’s lack of halogenation may necessitate higher doses for similar effects.

Research Findings and Implications

- Structural Advantages : The methylisoxazole-oxadiazole scaffold in the target compound likely improves solubility and bioavailability compared to purely aromatic systems (e.g., Ligand 10’s chlorophenyl group) .

- Synthetic Challenges : The compound’s complexity necessitates advanced crystallographic refinement tools like SHELX for accurate structural validation, as seen in small-molecule drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.